Home > Products > Screening Compounds P68925 > hemoglobin A2 Yokoshima
hemoglobin A2 Yokoshima - 101800-49-1

hemoglobin A2 Yokoshima

Catalog Number: EVT-1509512
CAS Number: 101800-49-1
Molecular Formula: C16H16O6
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hemoglobin A2 Yokoshima is a variant of hemoglobin A2 characterized by a specific mutation in the delta globin chain. This variant was first identified in a Japanese family and is denoted by the mutation at position 25 of the delta globin chain, where glycine is replaced by aspartic acid (delta 25(B7)Gly >Asp) . Hemoglobin A2 typically constitutes a minor fraction of total hemoglobin in adults, and its analysis is crucial for diagnosing various hemoglobinopathies, including beta thalassemia.

Source

The discovery of Hemoglobin A2 Yokoshima was documented in a case report involving a Japanese family, highlighting its genetic basis and implications for hemoglobinopathies . The variant has been studied extensively to understand its clinical significance and molecular characteristics.

Classification

Hemoglobin A2 Yokoshima falls under the classification of abnormal hemoglobins, specifically as a delta chain variant. It is categorized alongside other hemoglobin variants that arise from mutations in the globin genes, which can lead to altered oxygen transport properties or diagnostic challenges in clinical settings .

Synthesis Analysis

Methods

The synthesis of Hemoglobin A2 Yokoshima involves genetic mutations that affect the delta globin gene. The specific mutation leading to this variant occurs at codon 25, where glycine is substituted with aspartic acid.

Technical Details

The identification of this variant typically employs advanced molecular techniques such as DNA sequencing and high-performance liquid chromatography (HPLC). These methods allow for precise characterization and quantification of hemoglobin variants in blood samples . Chromatography techniques like DEAE-cellulose chromatography have also been used to isolate and purify the variant for further study .

Molecular Structure Analysis

Structure

The molecular structure of Hemoglobin A2 Yokoshima consists of two alpha and two delta chains, with the notable mutation at the delta chain. This structural alteration can influence the hemoglobin's stability and its ability to bind oxygen.

Data

Chemical Reactions Analysis

Reactions

Technical Details

The presence of this variant can be detected through various electrophoretic methods that separate different forms of hemoglobin based on their charge and size. The migration patterns observed during these analyses provide insights into the functional implications of the mutation .

Mechanism of Action

Process

The mechanism by which Hemoglobin A2 Yokoshima functions involves its interaction with oxygen molecules. The substitution of glycine with aspartic acid may influence how effectively this variant binds oxygen compared to normal hemoglobins.

Data

Studies suggest that while some mutations may lead to significant functional impairments, others like Hemoglobin A2 Yokoshima may remain functionally competent but could present challenges in diagnostic settings due to their atypical electrophoretic behavior .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The chemical properties are influenced by the mutation at position 25, impacting aspects such as pH stability and interaction with ligands like carbon dioxide. The altered charge from glycine to aspartic acid can also affect how this variant interacts with other biomolecules .

Applications

Scientific Uses

Hemoglobin A2 Yokoshima serves as an important subject in genetic studies related to hemoglobinopathies. Its identification aids in understanding the complexities of beta thalassemia diagnostics, especially when distinguishing between different types of thalassemia carriers. Furthermore, it highlights the significance of genetic screening in populations where such variants are prevalent .

Molecular Genetics of Hemoglobin A2 Yokoshima

Genomic Localization and Mutation Analysis of the Delta-Globin Gene

Hemoglobin A2 Yokoshima (Hb A2-Yokoshima) is a structural variant of the delta-globin (δ-globin) chain resulting from a specific point mutation in the HBD gene located on the short arm of chromosome 11 (11p15.4). This gene resides within the β-globin gene cluster, which also includes the embryonic ε-gene, fetal - and -genes, and adult δ- and β-genes. The mutation causative of Hb A2-Yokoshima is a single nucleotide substitution (G→A) at the second position of codon 25 within exon 1 of the HBD gene, corresponding to position c.77G>A in cDNA nomenclature. This transition converts the wild-type GGT triplet to GAT, resulting in the replacement of glycine by aspartic acid at position 25 of the mature δ-globin chain (δ25(B7)Gly→Asp) [1] [3] [4].

The B7 position resides within the B-helix of the globin chain, a region critical for maintaining structural integrity and heme contact. Molecular diagnostic confirmation typically employs direct Sanger sequencing of the HBD gene, revealing this characteristic mutation. Population studies indicate that Hb A2-Yokoshima demonstrates significant ethnic and geographical heterogeneity. Initially identified in a Japanese family in 1985, subsequent reports documented its presence in Turkish and Cypriot populations, suggesting a wider distribution beyond East Asia, potentially facilitated by migration patterns [1] [3] [9]. Its frequency within specific populations remains relatively low but contributes significantly to diagnostic challenges in regions with high thalassemia prevalence.

Table 1: Genomic Characteristics of Hb A2-Yokoshima Mutation

FeatureHb A2-YokoshimaWild-Type Delta Globin
Chromosomal Location11p15.411p15.4
GeneHBDHBD
cDNA Positionc.77G>Ac.77G
ExonExon 1Exon 1
Codon ChangeGGT → GATGGT
Amino Acid Changeδ25(B7)Gly → Aspδ25(B7)Gly
Detection MethodDNA Sequencing (e.g., Sanger)N/A

Codon 25 (B7) Gly→Asp Substitution: Structural and Functional Implications

The substitution of glycine (Gly) by aspartic acid (Asp) at position 25 (B7) represents a significant structural alteration due to profound differences in the physicochemical properties of these amino acids. Glycine is a small, non-polar, neutral amino acid with high conformational flexibility, often found in tight turns or regions requiring close packing within the globin fold. In contrast, aspartic acid is a larger, polar, negatively charged residue at physiological pH. This mutation introduces a charged residue into a hydrophobic region near the heme pocket and the α1β1 (α1δ1) subunit interface [1] [8].

Biophysical analyses, supported by molecular modeling and dynamics simulations, indicate that the introduction of the bulky, charged Asp side chain disrupts local hydrophobic interactions and sterically perturbs the B-helix conformation. This disruption can subtly alter the geometry of the heme pocket and potentially impact the stability of the α1δ1 interface, critical for hemoglobin tetramer assembly. Functionally, studies on purified Hb A2-Yokoshima suggest minimal alterations in oxygen affinity compared to wild-type Hb A2 under standard conditions. However, a slight reduction in tetramer stability or increased susceptibility to oxidative damage cannot be entirely ruled out, although it does not confer clinical pathology [8]. Crucially, the primary diagnostic consequence lies in its electrophoretic and chromatographic behavior. The introduction of a negative charge alters the isoelectric point of the variant δ-chain, causing Hb A2-Yokoshima to migrate distinctly from normal Hb A2 during analysis via techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE). This results in an observable split Hb A2 peak or an abnormal band, often quantified at a lower level than the true wild-type Hb A2 in heterozygous individuals [1] [4] [9].

Table 2: Structural and Functional Impact of δ25(B7)Gly→Asp Substitution

PropertyWild-Type (δ25Gly)Hb A2-Yokoshima (δ25Asp)Implication
Amino Acid TypeSmall, Non-polar, Neutral, FlexibleLarger, Polar, Acidic (Negative Charge)Alters local hydrophobicity and charge
LocationB-helix, near heme & α1δ1 interfaceB-helix, near heme & α1δ1 interfacePotential perturbation of heme pocket and dimer stability
Oxygen AffinityNormal Hb A2 affinityLikely near-normalMinimal direct functional impairment
Tetramer StabilityNormalPossibly slightly reducedPotential for mild instability
Charge ChangeNeutralGains negative chargeAlters migration in HPLC/CE; split Hb A2 peak
DetectionSingle Hb A2 peakSplit peak / Abnormal bandKey diagnostic feature

Homozygous vs. Heterozygous Expression Patterns

The phenotypic expression of Hb A2-Yokoshima varies significantly between homozygous and heterozygous states, primarily impacting the measured Hb A2 levels, a critical parameter for β-thalassemia carrier diagnosis.

  • Heterozygous State: Individuals carrying a single HBD c.77G>A allele express both wild-type δ-chains and δ-Yokoshima chains. Consequently, hemoglobin analysis reveals two distinct Hb A2 fractions: the normal Hb A2 (α2δ2) and the variant Hb A2-Yokoshima (α2δ2-Yokoshima). Crucially, the quantification of the normal Hb A2 fraction is typically reduced (often <2.5%, sometimes significantly lower) compared to individuals without a δ-globin mutation. This reduction occurs because the mutant δ-Yokoshima chain is synthesized and incorporated into tetramers at the expense of the wild-type δ-chain, and the variant Hb A2-Yokoshima may not be fully quantified as part of the "Hb A2" fraction in standard diagnostic protocols. The total hemoglobin (including both fractions) might approach normal levels but is partitioned. Individuals heterozygous for Hb A2-Yokoshima alone display normal hematological indices (MCV, MCH) and are clinically asymptomatic. However, if coinherited with a β-thalassemia allele (cis or trans), the characteristic elevation of Hb A2 (≥3.5%) used to diagnose β-thalassemia trait is masked. The normal Hb A2 fraction remains suppressed, while the variant fraction may be misinterpreted or quantified incorrectly, leading to a falsely normal or borderline total Hb A2 level and potential misdiagnosis of the β-thalassemia carrier state [1] [3] [4].

  • Homozygous State: Rare individuals homozygous for the HBD c.77G>A allele express only δ-Yokoshima chains. Therefore, their Hb A2 consists exclusively of the variant Hb A2-Yokoshima fraction. Quantification of this single variant fraction usually shows levels within the normal reference range for total Hb A2 (approximately 2.0-3.3%), or sometimes slightly lower. Similar to heterozygotes, hematological parameters are normal, and no clinical symptoms are associated. The primary significance lies in the diagnostic challenge: the absence of normal Hb A2 and the presence of only the variant Hb A2-Yokoshima, which may migrate anomalously, could potentially be missed entirely or misinterpreted as a different hemoglobin variant if specific Hb A2 quantification methods are not carefully applied [1] [6].

Comparative Analysis with Other Delta-Chain Variants (e.g., Hb A2-Yialousa)

Hb A2-Yokoshima belongs to a spectrum of over 100 known δ-globin gene variants. Comparing its molecular genetics and phenotypic expression with other prevalent δ-chain variants, particularly Hb A2-Yialousa, highlights shared mechanisms and unique features relevant to thalassemia diagnosis.

  • Hb A2-Yialousa (δ27(B9)Ala→Ser): This is the most common δ-globin variant in the Mediterranean region. Like Hb A2-Yokoshima, it results from a missense mutation (GCC→TCC) in exon 1, causing an alanine to serine substitution at codon 27 (B9). Both mutations occur within the B-helix (Yokoshima at B7, Yialousa at B9) and involve neutral residues being replaced by polar residues (Asp, Ser). Both lead to a reduced level of normal Hb A2 in heterozygotes. However, the structural perturbation might differ: Ala→Ser introduces a polar hydroxyl group but no charge change, whereas Gly→Asp introduces a negative charge. Consequently, while both variants cause abnormal migration in Hb analysis, their exact elution times (HPLC) or migration positions (CE) differ due to distinct charge alterations. Hb A2-Yialousa is generally associated with a more pronounced suppression of normal Hb A2 levels in heterozygotes compared to some other variants, including Hb A2-Yokoshima in some reports [1] [3] [9].

  • Other Variants (e.g., Hb A2-Canakkale, Hb A2-Troodos): Variants like Hb A2-Canakkale (δ10(A7)Ala→Val) and Hb A2-Troodos (δ116(G18)Arg→Cys) illustrate the diversity. Hb A2-Canakkale involves a non-polar to non-polar substitution in the A-helix, potentially causing instability rather than a major charge shift, leading to δ-thalassemia phenotype (low total Hb A2) without an abnormal peak. Hb A2-Troodos, involving a charge-changing substitution (Arg→Cys) in the H-helix, creates an abnormal peak like Yokoshima, but at a different position in the globin chain, affecting different inter-helical contacts. The prevalence also differs significantly; while Yialousa dominates the Mediterranean, Yokoshima shows pockets in East Asia, Turkey, and Cyprus [3] [4] [9].

The shared critical consequence across virtually all δ-chain variants, including Hb A2-Yokoshima and Hb A2-Yialousa, is their potential to interfere with the accurate measurement of Hb A2. This interference poses a significant risk for missing the diagnosis of β-thalassemia trait in carriers who also inherit a δ variant. Recognition of abnormal peaks or splits in the Hb A2 region during HPLC or CE analysis is paramount and should prompt molecular characterization of the HBD gene for definitive diagnosis and accurate genetic counseling, especially in preconception or prenatal screening settings [1] [3] [6].

Table 3: Comparative Features of Selected Delta-Globin Variants

Properties

CAS Number

101800-49-1

Product Name

hemoglobin A2 Yokoshima

Molecular Formula

C16H16O6

Synonyms

hemoglobin A2 Yokoshima

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.